molecular formula C14H8O5S B1214590 2-Anthraquinonesulfonic acid CAS No. 84-48-0

2-Anthraquinonesulfonic acid

Cat. No.: B1214590
CAS No.: 84-48-0
M. Wt: 288.28 g/mol
InChI Key: MMNWSHJJPDXKCH-UHFFFAOYSA-N
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Description

2-Anthraquinonesulfonic acid is an organic compound derived from anthraquinone, characterized by the presence of a sulfonic acid group at the second position of the anthraquinone structure. This compound is part of the larger family of anthraquinones, which are known for their diverse applications in dyes, pigments, and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

2-Anthraquinonesulfonic acid plays a significant role in biochemical reactions, particularly in the context of neuroprotection. It interacts with enzymes such as caspases and proteins involved in the phosphatidylinositol-3-kinase (PI3K)/AKT survival pathway . The compound inhibits caspase activity, which is crucial for its neuroprotective effects, and activates the AKT pathway, enhancing cell survival . Additionally, this compound forms charge-transfer complexes with other molecules, enhancing its biochemical reactivity .

Cellular Effects

This compound has been shown to exert protective effects on various cell types, particularly neurons. It reduces oxidative injury induced by hydrogen peroxide and staurosporine in cortical neurons . The compound influences cell signaling pathways by activating the AKT pathway and inhibiting caspase activity, which helps in reducing cell death . Furthermore, this compound impacts gene expression related to cell survival and apoptosis, contributing to its neuroprotective properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It binds to and inhibits caspases, preventing the cleavage of essential proteins involved in apoptosis . The compound also activates the AKT pathway, promoting cell survival by enhancing the phosphorylation of AKT . These interactions at the molecular level are crucial for the compound’s neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under experimental conditions and maintains its neuroprotective properties over extended periods . Long-term studies have shown that this compound continues to inhibit caspase activity and activate the AKT pathway, providing sustained protection against neuronal injury

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces neuronal injury and promotes cell survival . At higher doses, it may exhibit toxic effects, exacerbating oxidative injury and inhibiting essential cellular pathways . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the PI3K/AKT pathway is particularly significant, as it enhances cell survival and reduces apoptosis . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound localizes to specific subcellular compartments, where it exerts its effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, enhancing its activity and function . This subcellular localization is crucial for its neuroprotective properties and overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonic acid can be synthesized through the sulfonation of anthraquinone. The process typically involves the reaction of anthraquinone with sulfur trioxide or oleum in a sulfur dioxide solvent. The reaction is catalyzed by mercury or boric acid to achieve the desired sulfonation at the second position .

Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using similar reagents and conditions. The reaction mixture is quenched with water to precipitate the sulfonic acid as an alkali metal salt, which is then purified to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Anthraquinonesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

9,10-dioxoanthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13/h1-7H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNWSHJJPDXKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045030
Record name 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84-48-0
Record name 2-Anthraquinonesulfonic acid
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Record name Anthraquinone-2-sulfonate
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Record name 2-Anthraquinonesulfonic acid
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Record name 2-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-
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Record name 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid
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Record name 9,10-dioxoanthracene-2-sulphonic acid
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Record name 2-ANTHRAQUINONESULFONIC ACID
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Synthesis routes and methods

Procedure details

The compound can be prepared as follows: 14 parts of cyanuric fluoride are added dropwise to a neutral solution of 53 parts of 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfophenyl)anthraquinone-2-sulfonic acid and 5 parts of disodium hydrogenphosphate in 500 parts of water at a temperature below 2° C., while keeping the pH constant by the addition of sodium hydroxide solution. Upon completion of the reaction,a solution of 6 parts of ethylenediamine in 54 parts of water are added dropwise such that the temperature does not exceed 5 and the pH remains at6. The pH is then kept at 6. A solution of 1-amino-4-{3-[4-(2-amino-ethylamino)-6-fluoro-[1,3,5]-triazin-2-ylamino]-2,4,6-trimethyl-5-sulfophenyl)}-anthraquinone-2-sulfonic acid (solution 1) is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-anthraquinonesulfonic acid function as a redox mediator in biological systems?

A1: Research suggests that this compound can influence the oxidation-reduction potential (ORP) in biological systems like bacterial cultures. [] For instance, in the decolorization of azo dyes by Halomonas sp. GYW, the presence of this compound impacted the reduction process. [] This suggests that it may act as a redox mediator, facilitating electron transfer and influencing the reduction of certain compounds. Further research is needed to fully elucidate the mechanisms involved.

Q2: What is the role of light in reactions involving this compound?

A2: this compound can act as a photosensitizer in the presence of light. [] Specifically, it can facilitate the autoxidation of certain buffers, such as HEPES, under light exposure. [] This process involves the absorption of light energy by this compound, leading to the generation of reactive oxygen species that then react with the buffer components.

Q3: Beyond its role as a redox mediator, are there other applications for this compound?

A3: While the provided research focuses on its redox properties, this compound derivatives have shown promise in gold recovery applications. [] While the specific details regarding this compound itself are absent from the abstract, this highlights the potential for broader applications within material science and resource extraction depending on the modification and application context.

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